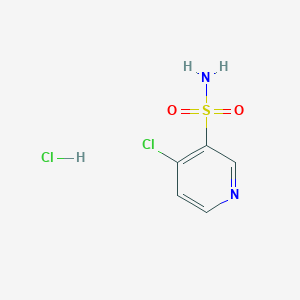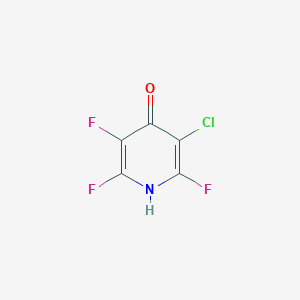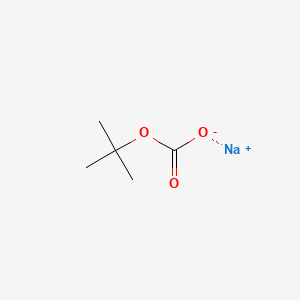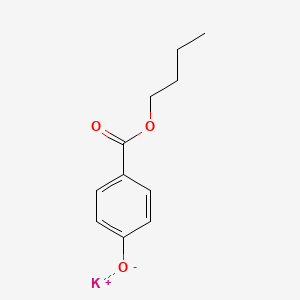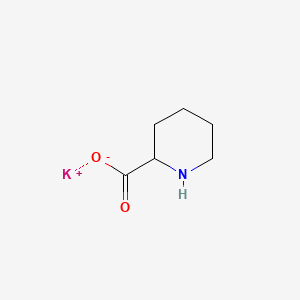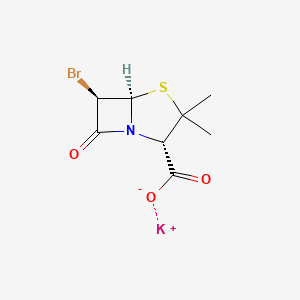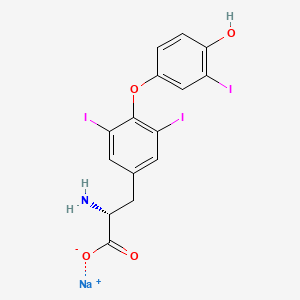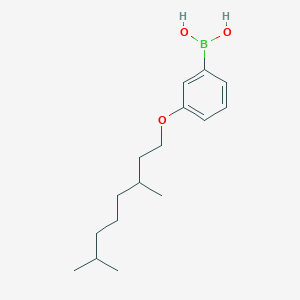
3-(3,7-Dimethyloctyloxy)benzeneboronic acid
Vue d'ensemble
Description
3-(3,7-Dimethyloctyloxy)benzeneboronic acid is an organic compound with the molecular formula C16H27BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a 3,7-dimethyloctyloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,7-Dimethyloctyloxy)benzeneboronic acid typically involves the following steps:
Preparation of 3,7-Dimethyloctanol: This intermediate can be synthesized through the hydroformylation of 2,6-dimethylheptene, followed by hydrogenation.
Etherification: The 3,7-dimethyloctanol is then reacted with 3-bromophenol in the presence of a base such as potassium carbonate to form 3-(3,7-dimethyloctyloxy)phenol.
Borylation: The final step involves the borylation of 3-(3,7-dimethyloctyloxy)phenol using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,7-Dimethyloctyloxy)benzeneboronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Esterification: The boronic acid can react with alcohols to form boronate esters.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Boronate Esters: From esterification reactions.
Applications De Recherche Scientifique
3-(3,7-Dimethyloctyloxy)benzeneboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable complexes with various biomolecules.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Catalysis: Acts as a ligand in catalytic systems for various organic transformations.
Mécanisme D'action
The mechanism by which 3-(3,7-Dimethyloctyloxy)benzeneboronic acid exerts its effects depends on the specific reaction or application:
Suzuki-Miyaura Coupling: The boronic acid forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide.
Oxidation: The boronic acid group is converted to a phenol through the action of an oxidizing agent.
Complex Formation: In medicinal chemistry, the boronic acid can form reversible covalent bonds with diols and other functional groups in biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the 3,7-dimethyloctyloxy group, making it less hydrophobic.
3-(3,7-Dimethyloctyloxy)phenol: Lacks the boronic acid group, limiting its reactivity in coupling reactions.
4-(3,7-Dimethyloctyloxy)benzeneboronic Acid: Similar structure but with the substituent in a different position, affecting its steric and electronic properties.
Uniqueness
3-(3,7-Dimethyloctyloxy)benzeneboronic acid is unique due to its specific substitution pattern, which imparts distinct hydrophobic and electronic characteristics, making it particularly useful in certain synthetic and catalytic applications.
Propriétés
IUPAC Name |
[3-(3,7-dimethyloctoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO3/c1-13(2)6-4-7-14(3)10-11-20-16-9-5-8-15(12-16)17(18)19/h5,8-9,12-14,18-19H,4,6-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGZTXOKLYKMJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCC(C)CCCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622924 | |
| Record name | {3-[(3,7-Dimethyloctyl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209347-66-0 | |
| Record name | {3-[(3,7-Dimethyloctyl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


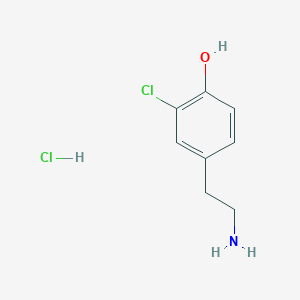
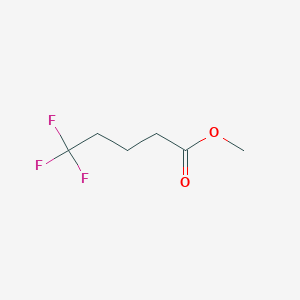

![[(E)-3-acetamidobut-2-en-2-yl] acetate](/img/structure/B1630003.png)
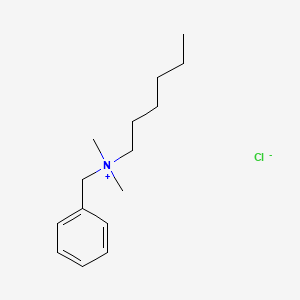
![[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-](/img/structure/B1630006.png)
